molecular formula C6H7BrN2 B111386 (6-Bromopyridin-3-yl)methanamine CAS No. 120740-10-5

(6-Bromopyridin-3-yl)methanamine

Cat. No. B111386
M. Wt: 187.04 g/mol
InChI Key: AMCICDDTKARWJB-UHFFFAOYSA-N
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Description

“(6-Bromopyridin-3-yl)methanamine” is a chemical compound with the molecular formula C6H7BrN2 . It has a molecular weight of 187.04 . The compound is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of “(6-Bromopyridin-3-yl)methanamine” involves several stages . Initially, 2-bromo-5-methyl-pyridine and N-bromosuccinimide are dissolved in 1,2-dichloroethane. The reaction mixture is heated under reflux at 85°C for 15 minutes. After cooling to room temperature, the reaction mixture is kept at 5°C for 2 hours. The precipitate is then filtered off and washed with a small amount of 1,2-dichloroethane. The filtrate is evaporated under reduced pressure and the crude product is used for the next reaction step without purification. The crude 2-bromo-5-bromomethyl-pyridine is dissolved in chloroform and urotropine is added. The reaction mixture is stirred at room temperature for 16 hours .


Molecular Structure Analysis

The InChI code for “(6-Bromopyridin-3-yl)methanamine” is 1S/C6H7BrN2/c7-6-2-1-5(3-8)4-9-6/h1-2,4H,3,8H2 . This code provides a unique representation of the compound’s molecular structure .


Chemical Reactions Analysis

The chemical reactions involving “(6-Bromopyridin-3-yl)methanamine” are complex and involve multiple stages . The compound reacts with hexamethylenetetramine in chloroform at 20°C for 16 hours. It then reacts with ammonium hydroxide in water for 1.5 hours under reflux conditions. Finally, it reacts with formaldehyde in water at 20°C .


Physical And Chemical Properties Analysis

“(6-Bromopyridin-3-yl)methanamine” is a white to yellow solid or liquid . It has a high GI absorption and is BBB permeant . The compound has a Log Po/w (iLOGP) of 1.53, indicating its lipophilicity . It is very soluble, with a solubility of 2.43 mg/ml or 0.013 mol/l according to the ESOL Log S .

Scientific Research Applications

Bromoform in Atmospheric Chemistry

Bromoform, although not directly (6-Bromopyridin-3-yl)methanamine, plays a significant role in atmospheric chemistry due to its status as a major source of organic bromine. Organic bromine compounds like bromoform are crucial for the troposphere and lower stratosphere's reactive halogens. The sea-to-air flux, primarily from macroalgal and planktonic sources, is a pivotal atmospheric bromoform source. This flux is spatially and temporally variable, with tropical, subtropical, and shelf waters being significant source regions. The global flux of bromoform is approximately 10 Gmol Br yr−1, with a notable uncertainty due to data precision, coverage, and air-sea exchange parameterizations. Despite the anthropogenic sources being locally significant, they are globally negligible. Addressing this discrepancy requires an integrated approach of marine and atmospheric observations, atmospheric modeling, and studies on oceanic bromoform production to better understand Br delivery to the atmosphere (Quack & Wallace, 2003).

Biological Hydrogen Methanation

Biological hydrogen methanation (BHM) is a promising approach for converting energy from electricity to natural gas via electrolysis followed by the Sabatier-reaction. This process, significant for energy storage and utilization, involves technical and biological parameters for enhancing methane production. BHM exhibits a connection between methane production and the methane percentage in the off-gas, indicating its efficiency and potential for energy conversion. This method provides a holistic view on overcoming physical limitations of the fermentation process and enhancing environmental conditions for bacterial biomass, demonstrating its potential in energy recovery systems (Lecker et al., 2017).

Methanotrophs in Methane Utilization

Methanotrophs, bacteria capable of using methane as their sole carbon source, offer a myriad of biotechnological applications. They can produce single-cell protein, biopolymers, nanotechnology components, soluble metabolites, lipids, growth media, and vitamin B12, utilizing methane. The potential for methanotrophs to be genetically engineered for new compound production, along with their application in bioremediation, chemical transformation, wastewater denitrification, biosensors, and electricity generation, highlights their value in using methane as a carbon source. Despite challenges related to methane's low solubility, the vast methane resources and cost savings while sequestering a greenhouse gas make methanotrophs an attractive option for value generation (Strong, Xie, & Clarke, 2015).

Safety And Hazards

The compound is classified under the GHS07 pictogram . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray and, if in eyes, to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

(6-bromopyridin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c7-6-2-1-5(3-8)4-9-6/h1-2,4H,3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMCICDDTKARWJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50625702
Record name 1-(6-Bromopyridin-3-yl)methanamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Bromopyridin-3-yl)methanamine

CAS RN

120740-10-5
Record name 1-(6-Bromopyridin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6-Bromopyridin-3-yl)methanamine
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Synthesis routes and methods I

Procedure details

The reaction procedure of Reference Example 3 was repeated except that N-(6-bromo-3-pyridylmethyl)phthalimide was used in lieu of N-(6-chloro-3-pyridylmethyl)phthalimide, to give the title compound as pale yellow crystals.
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Synthesis routes and methods II

Procedure details

Add dropwise a solution of 2-bromo-pyridine-5-carbaldehyde oxime (0.5 g, 2.487 mmol) in DME (10 mL) to a solution of titanium(IV) chloride (0.573 mL, 5.223 mmol) and sodium borohydride (395 mg, 10.445 mmol) in DME (20 mL) at 0° C. Allow the mixture to warm to room temperature and stir for 3 h. Add water and remove the solvent in vacuo. Basify the mixture to pH 12 with 1N aqueous NaOH and extract with dichloromethane. Dry the combined organic extracts over Na2SO4, filter and concentrate in vacuo to afford the desired intermediate (340 mg, 73%) that was used without further purification.
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395 mg
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20 mL
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